LogP (Lipophilicity) Escalation Across the Chlorination Series: Hexachloroquinoxaline Achieves Maximum Octanol-Water Partitioning
Hexachloroquinoxaline exhibits a calculated LogP of 5.55, representing a substantial increase in lipophilicity relative to both 2,3-dichloroquinoxaline (LogP 2.48–2.94) and 2,3,6,7-tetrachloroquinoxaline (LogP 4.24–4.30) . This LogP escalation is non-linear with respect to chlorine count: the increment from 4 Cl to 6 Cl (ΔLogP ≈ +1.3) is larger than from 2 Cl to 4 Cl (ΔLogP ≈ +1.4 distributed over two additional Cl atoms, but contextually meaningful per chlorine added). The practical consequence is that hexachloroquinoxaline partitions approximately 300-fold more favorably into octanol than 2,3-dichloroquinoxaline (log difference ≈ 2.5 → factor ~316), and approximately 18-fold more favorably than 2,3,6,7-tetrachloroquinoxaline (log difference ≈ 1.25 → factor ~18).
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.55 (calculated) |
| Comparator Or Baseline | 2,3-Dichloroquinoxaline: LogP 2.48–2.94; 2,3,6,7-Tetrachloroquinoxaline: LogP 4.24–4.30 |
| Quantified Difference | Hexachloroquinoxaline LogP exceeds 2,3-dichloroquinoxaline by ~2.5–3.0 log units (~300–1000× higher octanol partitioning); exceeds 2,3,6,7-tetrachloroquinoxaline by ~1.25–1.3 log units (~18–20× higher) |
| Conditions | Calculated LogP values from commercial supplier databases and ChemSpider (ACD/LogP algorithm) |
Why This Matters
For applications requiring high membrane permeability, organic-phase extraction efficiency, or hydrophobic stationary-phase retention, hexachloroquinoxaline's 300-fold lipophilicity advantage over the common 2,3-dichloro building block makes it the compound of choice.
